molecular formula C18H18FN5O2 B2633061 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1002958-39-5

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B2633061
CAS No.: 1002958-39-5
M. Wt: 355.373
InChI Key: TZBHZQIOVNWDKJ-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a structurally novel compound recognized in scientific literature for its role as a key intermediate in the synthesis of potent, selective kinase inhibitors. Its core structure, featuring a dihydropyrimidinone scaffold linked to a pyrazole and fluorinated benzamide, is engineered to interact with the ATP-binding sites of specific protein kinases. Research into this compound and its analogs has primarily focused on their potential to inhibit receptor tyrosine kinases, such as VEGFR2 (KDR) and EGFR, which are critical signaling nodes in pathological angiogenesis and cellular proliferation. [Source: https://pubmed.ncbi.nlm.nih.gov/20583844/] This mechanism makes it a valuable chemical probe for investigating kinase-driven signaling pathways in cancer biology and other proliferative diseases. Its research utility is further highlighted in studies exploring structure-activity relationships (SAR), where modifications to its core are analyzed to optimize potency, selectivity, and pharmacological properties for preclinical development. [Source: https://pubs.acs.org/doi/10.1021/jm100537k] Consequently, this benzamide derivative serves as a sophisticated tool for chemical biologists and medicinal chemists aiming to dissect the complexities of kinase signaling and to develop next-generation targeted therapeutics.

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(9-10(2)23-24)21-16(25)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBHZQIOVNWDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular Weight 463.28 g/mol
Molecular Formula C18H18FN5O2
LogP 2.3487
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2
Polar Surface Area 71.489 Ų

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which is a three-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones. This method has been adapted to include various substituents to enhance biological activity, particularly against bacterial and fungal strains .

Antibacterial Activity

Research has demonstrated that derivatives of the compound exhibit significant antibacterial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the following table:

Compound DerivativeTested StrainMIC (μg/mL)
Compound AStaphylococcus aureus62.5
Compound BEscherichia coli128
Compound CPseudomonas aeruginosa100

These findings indicate that certain modifications to the molecular structure can enhance antibacterial efficacy, with some compounds showing comparable effectiveness to standard antibiotics like Gentamycin and Ciprofloxacin .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various species including Candida albicans and Aspergillus niger. The following table outlines the antifungal activity:

Compound DerivativeTested StrainMIC (μg/mL)
Compound DCandida albicans32
Compound EAspergillus niger64

These results suggest that the compound could be a promising candidate for further development as an antifungal agent .

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various synthesized derivatives of this compound against clinical isolates of Staphylococcus aureus. The study found that specific substitutions on the pyrazole ring significantly increased potency, achieving MIC values as low as 31.25 μg/mL.
  • Case Study on Antifungal Activity : Another investigation assessed the antifungal properties of this compound against Aspergillus species. Results indicated that compounds with a fluorine substituent exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving bioactivity.

Q & A

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?

  • Methodological Answer :
  • Multivariate analysis : Apply partial least squares regression (PLS-R) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Machine learning : Train random forest models on PubChem datasets to predict novel active derivatives .

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